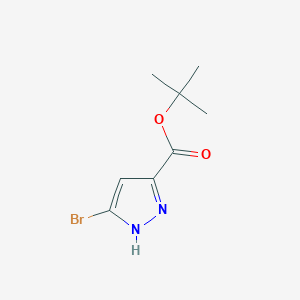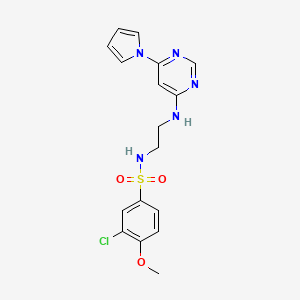![molecular formula C21H19N3O3 B2696432 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380194-19-2](/img/structure/B2696432.png)
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and microbial growth. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to have anti-microbial properties against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in both in vitro and in vivo studies. Additionally, the compound has good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of using the compound in lab experiments is its low stability. The compound is known to degrade over time, which may affect the accuracy of the results.
Zukünftige Richtungen
There are many potential future directions for the use of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in scientific research. One potential direction is the development of new drugs based on the compound for the treatment of various diseases such as cancer and neurological disorders. Another potential direction is the study of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the compound could be further studied for its anti-microbial properties and its potential use in the development of new antibiotics.
Synthesemethoden
The synthesis of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminonicotinic acid, 4-methoxybenzoyl chloride, and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has shown promising results in scientific research for its potential applications in the field of medicine. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-18-9-7-16(8-10-18)21(26)23-13-17(14-23)24-20(25)12-11-19(22-24)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHYCVTRHMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
